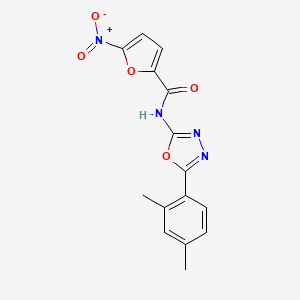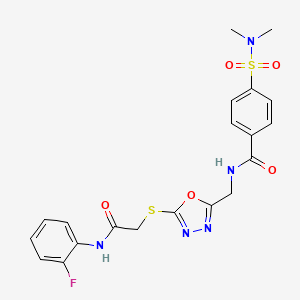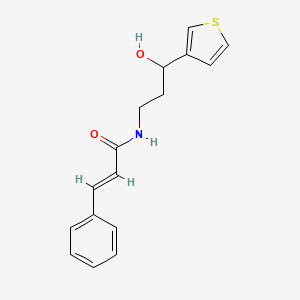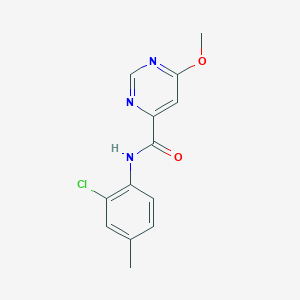
N-cyclohexyl-N-ethyl-3-(pyrazin-2-yl)-1,2,4-oxadiazole-5-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-cyclohexyl-N-ethyl-3-(pyrazin-2-yl)-1,2,4-oxadiazole-5-carboxamide, also known as CXPOC, is a chemical compound that has gained attention in the field of scientific research due to its potential applications in various areas.
科学的研究の応用
Antimycobacterial and Antitubercular Applications
Compounds with structural elements similar to N-cyclohexyl-N-ethyl-3-(pyrazin-2-yl)-1,2,4-oxadiazole-5-carboxamide have been synthesized and evaluated for their antimycobacterial activities. For instance, derivatives of pyridines and pyrazines substituted with 1,2,4-oxadiazole-5-ones and 1,2,4-oxadiazole-5-thiones have shown potential against Mycobacterium tuberculosis, indicating their relevance in the development of new antitubercular agents (Gezginci, Martin, & Franzblau, 1998).
Agrochemical Research
In the agrochemical sector, pyrazole carboxamide derivatives, a class to which N-cyclohexyl-N-ethyl-3-(pyrazin-2-yl)-1,2,4-oxadiazole-5-carboxamide is conceptually related, have been explored for their nematocidal activity, showing promise in controlling nematode pests in agriculture (Zhao et al., 2017).
Anticancer Research
Furthermore, novel pyrazolo[3,4-d]pyrimidine and pyrazole derivatives have been synthesized and evaluated as anti-tumor agents, demonstrating significant effects in cancer cell lines and suggesting a potential pathway for the development of new anticancer drugs (Nassar, Atta-Allah, & Elgazwy, 2015).
Material Science
In material science, metal-involved solvothermal interconversions of pyrazinyl substituted azole derivatives have been investigated, highlighting the versatility of these compounds in synthesizing materials with unique properties and applications (Li et al., 2010).
Phytohormone Regulation
Derivatives have also been identified as inhibitors of ethylene biosynthesis in plants, suggesting their use in regulating plant metabolism to decrease postharvest loss, demonstrating a broad range of potential applications in agriculture and food preservation (Sun et al., 2017).
特性
IUPAC Name |
N-cyclohexyl-N-ethyl-3-pyrazin-2-yl-1,2,4-oxadiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N5O2/c1-2-20(11-6-4-3-5-7-11)15(21)14-18-13(19-22-14)12-10-16-8-9-17-12/h8-11H,2-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCPNIPBUEUNOQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1CCCCC1)C(=O)C2=NC(=NO2)C3=NC=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclohexyl-N-ethyl-3-(pyrazin-2-yl)-1,2,4-oxadiazole-5-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2E)-3-[4-Methoxy-3-(morpholin-4-ylsulfonyl)phenyl]acrylic acid](/img/structure/B2840645.png)


![1-(1,4-Dioxaspiro[4.5]decan-2-ylmethyl)-3-(3,4-dimethoxybenzyl)urea](/img/structure/B2840650.png)
![2-bromo-N-(3-{3-oxo-2H,3H,5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-2-yl}propyl)pyridine-4-carboxamide](/img/structure/B2840652.png)


![2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(3-fluorophenyl)acetamide](/img/structure/B2840656.png)



![2-{[1-(propan-2-yl)piperidin-4-yl]methyl}-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2840664.png)
